molecular formula C12H19O3P B8765864 Diisopropyl phenylphosphonate CAS No. 7237-16-3

Diisopropyl phenylphosphonate

Cat. No. B8765864
Key on ui cas rn: 7237-16-3
M. Wt: 242.25 g/mol
InChI Key: CTLLAZAHTUAAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1930

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CC(C)OP(=O)OC(C)C
Step Two
Name
Quantity
0.2 mmol
Type
reactant
Smiles
CN(C)C(=O)Oc1ccccc1
Step Three
Name
dcype
Quantity
0.02 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)OP(=O)(OC(C)C)c1ccccc1
Measurements
Type Value Analysis
YIELD 25
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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